2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
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Overview
Description
2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Aromatic nucleophilic substitution reactions are common, where the chlorine atom is replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines .
Scientific Research Applications
2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antiviral and antimicrobial agent.
Cancer Research: Some derivatives of this compound have been evaluated for their DNA intercalation activities and anti-proliferative effects against cancer cell lines.
Biological Studies: The compound has been studied for its ability to upregulate pro-apoptotic proteins and downregulate pro-oncogenic proteins.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its ability to intercalate into DNA, thereby disrupting the DNA structure and inhibiting the replication of viral and bacterial DNA . This compound also upregulates pro-apoptotic proteins such as Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating pro-oncogenic cell survival proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar core structure and has been studied for its antiviral and antimicrobial properties.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Known for its DNA intercalation activities and potential as an anticancer agent.
Uniqueness
2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is unique due to its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry and cancer therapy .
Properties
CAS No. |
90042-29-8 |
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Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2,5-dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C11H10N4O2/c1-13-7-5-3-4-6-8(7)15-9(10(13)16)12-14(2)11(15)17/h3-6H,1-2H3 |
InChI Key |
QZOANVNKVDBQBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N3C(=NN(C3=O)C)C1=O |
Origin of Product |
United States |
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